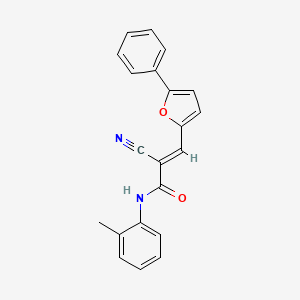

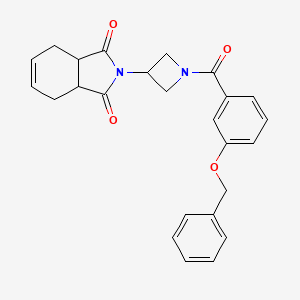

![molecular formula C19H20N4O2 B2800682 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1795296-15-9](/img/structure/B2800682.png)

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of biphenyl and 1H-1,2,3-triazole. Biphenyl is an organic compound that forms colorless crystals . 1H-1,2,3-Triazole is a class of azole compounds that has a five-membered ring of two carbon atoms and three nitrogen atoms.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the biphenyl and triazole components. The biphenyl component would likely contribute to the rigidity and planarity of the molecule, while the triazole component could potentially introduce some degree of polarity .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the biphenyl and triazole components. The biphenyl component could potentially undergo electrophilic aromatic substitution reactions, while the triazole component could potentially participate in various nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the biphenyl and triazole components. For example, the biphenyl component could potentially contribute to the compound’s hydrophobicity, while the triazole component could potentially contribute to its polarity .Scientific Research Applications

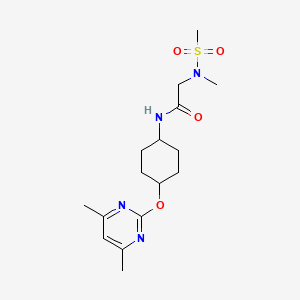

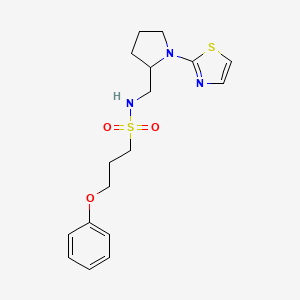

Synthesis and Molecular Structure

- The synthesis of certain triazole derivatives, including ones similar to the specified compound, has been achieved. These compounds have been characterized using various methods such as NMR, IR, MS spectra, CHN analyses, and X-ray diffraction crystallography. Their molecular conformation and packing are stabilized by intermolecular and intramolecular hydrogen bonds, forming distinct ring structures (Shen et al., 2013).

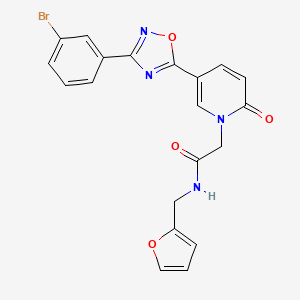

Pharmacological Properties

- Although the specific compound you mentioned has not been studied extensively, related triazole derivatives possess pharmacological properties. For instance, some triazole compounds exhibit anti-convulsive activity and can be used in treating conditions like epilepsy, tension, and agitation (Shelton, 1981).

Diuretic Activity

- A series of compounds including N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, closely related to the target compound, have been synthesized and shown to exhibit diuretic activity in vivo. Among these, a specific derivative was identified as the most promising candidate (Yar & Ansari, 2009).

Potential Antagonistic Effects

- A study on a range of triazoles, including those structurally similar to the specified compound, explored their potential as angiotensin II antagonists. This research focused on optimizing the potency, selectivity, and bioavailability of these compounds (Ashton et al., 1993).

Binding Interaction Studies

- In a study of novel triazole-based compounds, their binding interactions with proteins such as bovine serum albumin and human serum albumin were investigated using photophysical studies. This research helps in understanding the potential of these compounds in biological systems (Paul et al., 2019).

Antimicrobial Activity

- Novel triazole carboxamides, structurally related to the compound , have demonstrated moderate to potent antimicrobial activities against various pathogens, including bacterial strains like Escherichia coli, Staphylococcus aureus, and fungal strains like Cryptococcus neoformans (Pokhodylo et al., 2021).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-19(25,13-20-18(24)17-12-23(2)22-21-17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-12,25H,13H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHNVDWMYGCHHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN(N=N1)C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Imino-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2800600.png)

![N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2800602.png)

![N-(1,3-benzodioxol-5-yl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide](/img/structure/B2800603.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2800608.png)

![2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2800611.png)

![N-[(3,4-dichlorobenzoyl)oxy]-N-[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylidene]amine](/img/structure/B2800619.png)